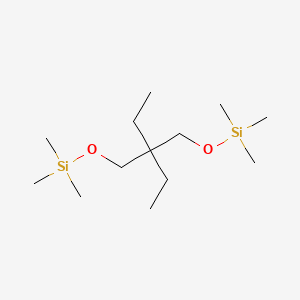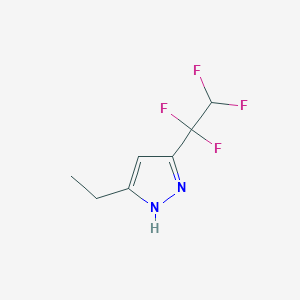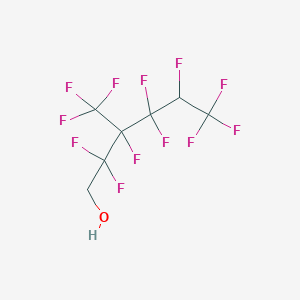![molecular formula C19H12N2O5 B14241030 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione CAS No. 389574-76-9](/img/structure/B14241030.png)
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique tricyclic structure, which includes a pyrrole ring fused to a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione typically involves the intramolecular cyclization of functionalized pyrroles. One common method is the cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by irradiation with visible light in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons, leading to the formation of the pyrrolo[1,2-a]quinoxaline system .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable methods such as the FeCl3-catalyzed synthesis from 1-(2-aminophenyl)pyrroles and cyclic ethers. This method includes the functionalization of C(sp3)-H bonds and the construction of C-C and C-N bonds . Another industrial method involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3 C-H bonds .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrrolo[1,2-a]quinoxaline system, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione involves its interaction with various molecular targets and pathways. For instance, it acts as an inhibitor of human protein kinase CK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins . It also interacts with 5-HT3 receptors, modulating neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxaline: Lacks the methoxybenzoyl group and trione moiety, resulting in different chemical and biological properties.
Indolo[1,2-a]quinoxaline: Contains an indole ring instead of a pyrrole ring, leading to variations in reactivity and applications.
Pyrazino[1,2-a]quinoxaline: Features a pyrazine ring, which alters its electronic and steric characteristics.
Uniqueness
3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione is unique due to its specific substitution pattern, which imparts distinct electronic properties and biological activities. Its ability to act as a versatile building block for the synthesis of various derivatives further enhances its significance in scientific research and industrial applications .
Properties
CAS No. |
389574-76-9 |
|---|---|
Molecular Formula |
C19H12N2O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(4-methoxybenzoyl)-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione |
InChI |
InChI=1S/C19H12N2O5/c1-26-11-8-6-10(7-9-11)16(22)14-15-18(24)20-12-4-2-3-5-13(12)21(15)19(25)17(14)23/h2-9H,1H3,(H,20,24) |
InChI Key |
KDHJLNLMIQWDLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C(=O)NC4=CC=CC=C4N3C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


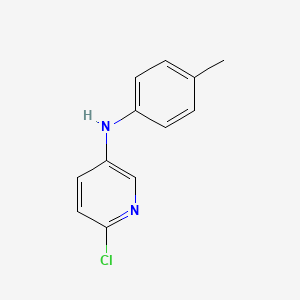
![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
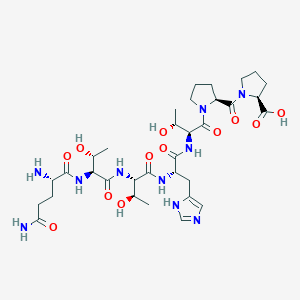
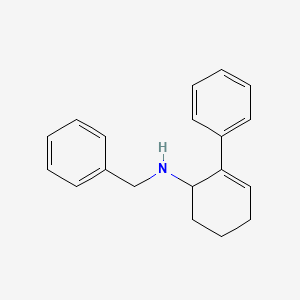
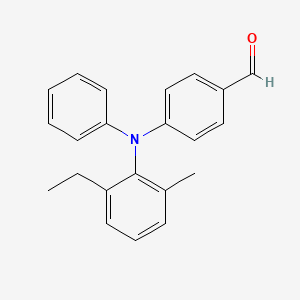
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
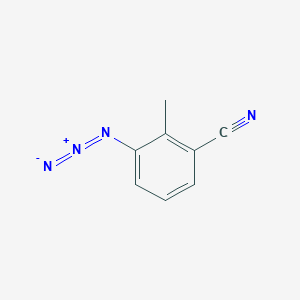
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)

